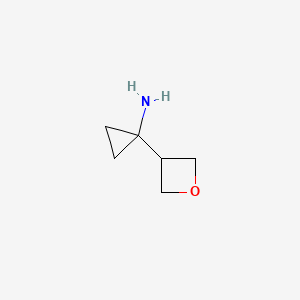

1-(Oxetan-3-YL)cyclopropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-6(1-2-6)5-3-8-4-5/h5H,1-4,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISUZWNKIUQYAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2COC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Oxetane and Cyclopropane Containing Scaffolds in Organic Chemistry

The strategic incorporation of small, strained ring systems is a powerful tool in modern medicinal chemistry and materials science. Oxetanes and cyclopropanes, in particular, have garnered substantial attention for their ability to impart desirable properties to larger molecules.

Oxetanes, four-membered cyclic ethers, are valued for their unique combination of properties. They can act as polar surrogates for gem-dimethyl groups or carbonyl functionalities, often leading to improved aqueous solubility, metabolic stability, and lipophilicity profiles of drug candidates. organic-chemistry.orgacsgcipr.orgacs.org The inherent ring strain of the oxetane (B1205548) ring (approximately 25.5 kcal/mol) also makes it a reactive handle for further synthetic transformations. acsgcipr.org The substitution pattern on the oxetane ring is crucial, with 3-substituted oxetanes being of particular interest as they can be introduced without creating a new stereocenter. researchgate.net

Similarly, the cyclopropane (B1198618) ring, a three-membered carbocycle, is a key pharmacophore found in numerous pharmaceuticals and bioactive natural products. acs.orgnih.gov Its rigid, three-dimensional structure provides a fixed orientation for substituents, which can be advantageous for optimizing interactions with biological targets. organic-chemistry.org The unique electronic properties of the cyclopropane ring, including its high s-character C-H bonds, also contribute to its utility in modulating the properties of parent molecules. marquette.edu

The combination of these two scaffolds into a single molecule, as seen in 1-(Oxetan-3-YL)cyclopropan-1-amine , creates a building block with a rich and complex three-dimensional structure, offering a unique vector for exploring chemical space.

Significance of the 1 Oxetan 3 Yl Cyclopropan 1 Amine Framework in Advanced Synthetic Methodologies

Strategies for Oxetane Ring Formation within the Compound Architecture

The inherent ring strain of the oxetane ring makes its synthesis a significant hurdle. acs.org Nevertheless, several reliable methods have been developed for the construction of this four-membered saturated ether.

Intramolecular Cyclization Approaches to Oxetanes

A primary and widely employed strategy for forming the oxetane ring is through intramolecular cyclization, most commonly via a Williamson ether synthesis. acs.orgmagtech.com.cn This approach involves a base-mediated nucleophilic substitution between an alcohol and a leaving group positioned in a 1,3-relationship on an acyclic precursor. acs.org The efficiency of this cyclization is often substrate-dependent, as side reactions can occur. acs.org

A key precursor for many functionalized oxetanes, oxetan-3-one, can be synthesized via an intramolecular cyclization strategy. For instance, dihydroxyacetone dimer can be converted in a multi-step sequence involving protection, monotosylation, and subsequent base-mediated intramolecular cyclization with sodium hydride (NaH) to form the oxetane ring. acs.org

Table 1: Examples of Intramolecular Cyclization for Oxetane Synthesis

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 1,3-Diol derivative | 1. TsCl, py; 2. NaH | 2,4-Disubstituted oxetane | Good | acs.org |

| Dihydroxyacetone dimer derivative | 1. Me₂C(OMe)₂, H⁺; 2. TsCl, py; 3. NaH | Oxetan-3-one precursor | 62% (for ketal cleavage step) | acs.org |

Advanced Catalytic Approaches for Oxetane Synthesis

Modern synthetic chemistry has seen the emergence of advanced catalytic methods for the construction of the oxetane ring, offering milder and more efficient alternatives to traditional methods. Gold-catalyzed intramolecular hydroalkoxylation of allenylic alcohols has been shown to produce substituted oxetanes. nih.gov Another innovative approach involves a photoredox-catalyzed synthesis of oxetanes from aliphatic alcohols and vinyl sulfonium (B1226848) triflates, proceeding through a hydrogen atom transfer (HAT) mechanism. thieme-connect.comacs.org These catalytic methods often provide access to functionalized oxetanes under mild conditions and with high levels of selectivity. rsc.org

Iridium-Catalyzed C-C Coupling

Iridium catalysis has emerged as a powerful tool for the synthesis of oxetanes. One notable method involves the enantioselective synthesis of oxetanes bearing all-carbon quaternary stereocenters through an iridium-catalyzed C-C bond-forming transfer hydrogenation. nih.govorganic-chemistry.org This process couples primary alcohols with isoprene (B109036) oxide to generate 2,3-trisubstituted oxetanes with high diastereo- and enantioselectivity. nih.gov While not a direct route to this compound, this methodology highlights the utility of iridium catalysts in constructing complex oxetane structures.

Another significant iridium-catalyzed approach is the synthesis of oxetanes via alcohol C-H functionalization. nih.gov This method allows for the creation of spirocyclic oxetanes from the corresponding alcohol substrates. nih.gov The reaction proceeds through a photoredox-mediated hydrogen atom transfer, demonstrating the versatility of iridium photocatalysis in forming the oxetane ring. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| Iridium complex with a chiral ligand | Primary alcohol, Isoprene oxide | 2,3-Trisubstituted oxetanes with all-carbon quaternary stereocenters | High diastereo- and enantioselectivity nih.gov |

| {Ir[dF(CF3)ppy]2(dtbpy)}PF6 | Cyclohexanol, Diphenyl vinyl sulfonium triflate | Spiro-oxetane | C-H functionalization of native alcohols nih.gov |

Gold-Catalyzed Oxidative Cyclization to Oxetanes

Gold catalysts have proven to be highly effective in the synthesis of oxetan-3-ones, which are key precursors for 3-substituted oxetanes. A particularly efficient method is the one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. nih.govacs.orgorganic-chemistry.orgnrochemistry.com This reaction proceeds via an intermolecular oxidation that generates an α-oxo gold carbene intermediate, which then undergoes intramolecular cyclization. acs.orgorganic-chemistry.orgnrochemistry.com The process is notable for its operational simplicity, as it can be performed in an "open flask" without the strict exclusion of moisture or air. acs.orgorganic-chemistry.orgnrochemistry.com

This gold-catalyzed methodology has also been extended to the synthesis of phosphonate-substituted oxetan-3-ones from alkynyl phosphonates, further demonstrating its versatility. wikipedia.org

| Catalyst | Substrate | Product | Yield |

| (2-biphenyl)Cy2PAuNTf2 / HNTf2 | Propargyl alcohol | Oxetan-3-one | 71% acs.org |

| IPrAuNTf2 / 4-acetylpyridine (B144475) N-oxide | Substituted propargylic alcohols | Substituted oxetan-3-ones | High to excellent yields acs.org |

Photochemical Reactions (e.g., Paternò-Büchi reaction)

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic and versatile method for the synthesis of oxetanes. nih.govnih.gov This reaction can be initiated by UV light and has been successfully employed to create a variety of oxetane structures, including those with spirocyclic and substituted frameworks. nih.govmdpi.com

Recent advancements have led to the development of visible-light-mediated Paternò-Büchi reactions. wikipedia.org These methods often utilize an iridium-based photocatalyst to facilitate triplet energy transfer to the carbonyl substrate, overcoming the need for high-energy UV radiation and expanding the reaction's applicability and safety. wikipedia.org The reaction demonstrates broad substrate scope, accommodating various aryl glyoxylates and alkenes to produce functionalized oxetanes in high yields. wikipedia.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Paternò-Büchi | Cyclic ketone, Maleic acid derivative | p-Xylene, UV irradiation | Functionalized spirocyclic oxetanes mdpi.com |

| Visible-light-mediated Paternò-Büchi | Aryl glyoxylate, Alkene | Iridium photocatalyst, Visible light | Functionalized oxetanes wikipedia.org |

Strategies for Cyclopropane Ring Formation

The formation of the cyclopropane ring spiro-fused to the oxetane is a pivotal step. This can be achieved through direct cyclopropanation or by transforming a precursor derived from the oxetane.

Direct Cyclopropanation Reactions

Direct cyclopropanation methods are employed to construct the three-membered ring. The Corey-Chaykovsky reaction is a prominent example, utilizing sulfur ylides to convert ketones into the corresponding cyclopropanes (via an epoxide intermediate) or directly from enones. organic-chemistry.orgnrochemistry.comwikipedia.orgadichemistry.com In the context of synthesizing this compound, oxetan-3-one can serve as the ketone precursor.

An efficient solvent-controlled oxidative cyclization of Michael adducts of malonates with chalcones can lead to highly functionalized cyclopropanes. beilstein-journals.org This method offers a divergent pathway to either oxetanes or cyclopropanes depending on the reaction conditions. beilstein-journals.org

Transformations from Oxetane-Derived Precursors to Cyclopropanes

A key strategy involves the conversion of an oxetane-derived precursor into the spiro-cyclopropane system. A highly relevant transformation is the reaction of 3-ylideneoxindoles with a carbene surrogate, generated from a Kukhtin-Ramirez adduct, to yield spirocyclopropyl oxindoles. researchgate.net Although this example involves an oxindole (B195798), the principle of cyclopropanating an exocyclic double bond at the 3-position of a heterocyclic ring is applicable.

A more direct approach involves the cyclopropanation of 3-methyleneoxetane. The reaction of vinyl oxetanes with arynes has been shown to produce phenanthrenes through a cascade reaction, demonstrating the reactivity of the vinyl group attached to the oxetane. atlantis-press.com While not a direct cyclopropanation, it underscores the potential for transformations at this position. A more direct synthesis of spiro[oxetane-3,1'-cyclopropane] derivatives has been achieved through a domino reaction of 3-hydroxyindoles with phenyl vinyl selenone, which proceeds to form the spirocyclopropyl oxindole structure. researchgate.net

A plausible and efficient route to the spiro[oxetane-3,1'-cyclopropane] core involves the Corey-Chaykovsky reaction on oxetan-3-one. organic-chemistry.orgnrochemistry.comwikipedia.orgadichemistry.com The reaction with a sulfur ylide, such as dimethyloxosulfonium methylide, would initially form a spiro-epoxide (1-oxaspiro[2.3]hexane). This epoxide can then be converted to the corresponding cyclopropane.

Integration of Amine Functionality

The final and crucial step is the introduction of the amine group at the C1 position of the cyclopropane ring.

A direct and widely used method for this transformation is reductive amination. acs.orgwikipedia.org An oxetanyl cyclopropyl (B3062369) ketone precursor can be reacted with an amine source in the presence of a reducing agent to yield the desired this compound. nih.gov Rhodium and ruthenium catalysts have been shown to be effective for the reductive amination of cyclopropyl ketones. nih.gov

Another strategy involves the synthesis of a 1-(oxetan-3-yl)cyclopropanecarbonitrile intermediate. This can be achieved by reacting a suitable oxetane precursor with a cyanide source. The nitrile can then be reduced to the primary amine using a variety of reducing agents, such as lithium aluminum hydride. The synthesis of 1-phenylcyclopropane carboxamide derivatives has been demonstrated starting from 2-phenyl acetonitrile, which undergoes cyclopropanation followed by hydrolysis of the nitrile to a carboxylic acid and subsequent amidation. nih.gov A similar strategy could be envisioned starting from an oxetane-substituted acetonitrile.

Furthermore, the Strecker synthesis, a classic method for producing α-amino acids, can be adapted for the synthesis of cyclopropylamines from cyclopropanecarbaldehydes. researchgate.net

The choice of 3-amino-oxetane as a building block is also prevalent in medicinal chemistry, often used in reductive amination reactions with ketones to introduce the oxetane motif. nih.gov This highlights the synthetic accessibility and utility of the amino-oxetane scaffold.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org For the synthesis of this compound, this strategy typically begins with the precursor, 1-(oxetan-3-yl)cyclopropyl ketone.

The general process involves two key steps:

Imine Formation: The ketone reacts with an amine source, often ammonia (B1221849) or an ammonia equivalent, under conditions that favor the formation of an imine intermediate. This step is a reversible reaction, and the equilibrium is often driven towards the imine by removing the water formed as a byproduct. wikipedia.org

Reduction: The intermediate imine is then reduced to the corresponding primary amine. wikipedia.org A variety of reducing agents can be employed for this transformation.

A notable challenge in the reductive amination of cyclopropyl ketones is the potential for side reactions, such as ring opening of the strained cyclopropane ring. However, by carefully selecting catalysts and reaction conditions, these side reactions can be minimized. For instance, rhodium catalysts have been shown to favor the desired reductive amination product, whereas ruthenium catalysts can lead to ring expansion and the formation of pyrrolidines. nih.gov The reaction can often be performed as a one-pot procedure without the need for an external hydrogen source, utilizing agents like carbon monoxide as a deoxygenating agent. nih.govconsensus.app

Table 1: Key Aspects of Reductive Amination for this compound Synthesis

| Step | Description | Key Considerations |

| Precursor | 1-(Oxetan-3-yl)cyclopropyl ketone | Availability and synthesis of the ketone precursor are crucial. |

| Amine Source | Ammonia, ammonium (B1175870) salts, or other nitrogen sources. | Choice of amine source can influence reaction efficiency. |

| Catalyst | Typically transition metal catalysts (e.g., Rhodium-based). nih.gov | Catalyst choice is critical to prevent cyclopropane ring opening. nih.gov |

| Reducing Agent | Various hydrides or catalytic hydrogenation. | The choice of reducing agent can affect selectivity and yield. |

| Reaction Conditions | One-pot procedures are often preferred for efficiency. wikipedia.org | Temperature and pressure control can be important. |

Aza-Michael Addition Approaches for Amine Incorporation

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, provides an alternative route for incorporating the amine group. nih.govfrontiersin.org In the context of synthesizing precursors to this compound, this reaction can be employed to introduce a nitrogen nucleophile to a cyclopropane ring bearing an electron-withdrawing group.

The general reaction involves the addition of a primary or secondary amine to a Michael acceptor, which is an α,β-unsaturated carbonyl compound. nih.govfrontiersin.org For the synthesis of cyclopropylamines, a suitable substrate would be a cyclopropane ring substituted with a group that can activate it for nucleophilic attack, such as a carbonyl or nitro group.

This method is highly valued for its atom economy and often proceeds under mild conditions, sometimes even at room temperature. nih.govfrontiersin.org The reaction can be catalyzed by various catalysts, including Cu-Al hydrotalcite, which has been shown to be recyclable and effective. capes.gov.br

Table 2: Aza-Michael Addition for Precursor Synthesis

| Component | Description | Example |

| Michael Acceptor | An electron-deficient alkene. | A cyclopropylidene derivative with an electron-withdrawing group. |

| Michael Donor | A nucleophilic amine. nih.govfrontiersin.org | Ammonia or a protected amine. |

| Catalyst | Can be Lewis acids, bases, or metal catalysts. capes.gov.br | Cu-Al hydrotalcite. capes.gov.br |

| Product | A β-amino carbonyl or related compound. | A cyclopropane ring with an amino group at the 1-position and a functional group at the adjacent carbon. |

While not a direct route to this compound, the aza-Michael addition is a powerful tool for creating key intermediates that can be further elaborated to the final product.

Petasis Reaction for Primary Amine Synthesis

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile multi-component reaction that forms substituted amines from an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction offers a direct and efficient pathway for the synthesis of complex amines, including primary amines.

In the context of this compound synthesis, a plausible Petasis reaction would involve the following components:

Amine: An ammonia equivalent or a protected primary amine.

Carbonyl: A suitable aldehyde or ketone.

Organoboronic acid: A cyclopropylboronic acid derivative.

The reaction proceeds through the formation of an imine from the amine and carbonyl, which then reacts with the organoboronic acid. youtube.comorganic-chemistry.org A key advantage of the Petasis reaction is its tolerance of a wide range of functional groups and its ability to be performed under mild conditions. wikipedia.orgorganic-chemistry.org Recent advancements have expanded the scope of the Petasis reaction to include alkylboronic acids, further increasing its utility in constructing C(sp³)-rich amines. nih.gov

Table 3: Application of the Petasis Reaction

| Reactant | Role | Potential Substrate for Target Synthesis |

| Amine | Nucleophile | Ammonia or a protected amine. |

| Carbonyl Compound | Electrophile for imine formation | A simple aldehyde like formaldehyde (B43269) or glyoxylic acid. organic-chemistry.orgorganic-chemistry.org |

| Organoboronic Acid | Nucleophilic carbon source | 1-(Oxetan-3-yl)cyclopropan-1-boronic acid. |

This multicomponent approach allows for the rapid assembly of the desired molecular scaffold, making it an attractive strategy for library synthesis and drug discovery. organic-chemistry.orgnih.gov

Overview of Patented Synthetic Routes for the Compound and its Analogs

The synthesis of this compound and its analogs is a subject of interest in the pharmaceutical industry, as evidenced by various patent applications. These patents often disclose scalable and efficient routes suitable for large-scale production.

A common theme in these patented routes is the modular assembly of the final compound from readily available starting materials. For instance, a patent might describe the synthesis of the key intermediate, oxetan-3-one, from simple precursors like 1,3-dichloroacetone (B141476) and ethylene (B1197577) glycol. google.com Another patented approach for a related analog, (3-methyloxetan-3-yl)methanamine, involves the amination of the corresponding methanol (B129727) derivative. google.com

The patent literature also highlights various strategies for constructing the cyclopropane ring and introducing the amine functionality, often drawing upon the fundamental reactions discussed in the previous sections. These patented methods underscore the importance of developing robust and cost-effective synthetic pathways for novel chemical entities with therapeutic potential.

Mechanistic Investigations of Chemical Transformations Involving 1 Oxetan 3 Yl Cyclopropan 1 Amine

Reactivity of the Oxetane (B1205548) Ring in the Context of the Compound

The oxetane ring, a four-membered ether, is susceptible to various ring-opening reactions due to its significant ring strain and the polarized nature of its carbon-oxygen bonds. beilstein-journals.org Activation, typically through Lewis or Brønsted acids, facilitates cleavage of the ring. beilstein-journals.org The presence of the cyclopropylamine (B47189) moiety at the 3-position is expected to influence the regioselectivity and reaction pathways.

Nucleophilic Ring-Opening Pathways and Regioselectivity

The ring-opening of oxetanes can be initiated by a variety of nucleophiles. These reactions generally proceed via an S_N2 mechanism. In unsymmetrically substituted oxetanes, the regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. magtech.com.cn

In the case of 1-(oxetan-3-yl)cyclopropan-1-amine, the oxetane ring is symmetrically substituted at the C2 and C4 positions. Therefore, nucleophilic attack is anticipated to occur at either of these equivalent, less-substituted carbon atoms, leading to the formation of a primary alcohol. Strong nucleophiles are known to attack the less sterically hindered carbon atom of the oxetane ring. magtech.com.cn The reaction is expected to proceed with inversion of stereochemistry at the site of attack.

Table 1: Illustrative Examples of Nucleophilic Ring-Opening of Oxetanes

| Nucleophile | Reagent/Conditions | Expected Product Type |

|---|---|---|

| Amines | Heat or Lewis Acid (e.g., YCl₃) | β-amino alcohol |

| Alcohols | Acidic or basic conditions | β-alkoxy alcohol |

| Thiols | Base (e.g., NaH) | β-thio alcohol |

| Grignard Reagents | CuI (catalyst) | Primary alcohol after ring opening |

This table presents generalized reaction conditions for oxetane ring-opening based on known chemistry of related compounds. libretexts.orgmdpi.com

Electrophilic Ring-Opening Pathways

While less common than nucleophilic or acid-catalyzed pathways, electrophilic additions can also initiate the ring-opening of oxetanes. This often involves initial activation of the oxetane oxygen by a Lewis acid, making the ring more susceptible to cleavage. In some cases, reactions classified as electrophilic ring-enlargements occur where an electrophile attacks a carbon atom, leading to an expanded ring system. magtech.com.cn

For this compound, an electrophilic attack would likely be directed by the lone pair of electrons on the oxetane oxygen. Subsequent rearrangement and nucleophilic capture would lead to the final product.

Acid-Catalyzed Ring-Opening Mechanisms

Acid catalysis significantly facilitates the ring-opening of oxetanes, even with weak nucleophiles, by protonating the ring oxygen to create a better leaving group. masterorganicchemistry.com The mechanism can exhibit characteristics of both S_N1 and S_N2 pathways, depending on the substitution pattern of the oxetane and the reaction conditions. libretexts.org

For a 3-substituted oxetane like the title compound, the mechanism proceeds as follows:

Protonation: The oxetane oxygen is protonated by the acid catalyst.

Nucleophilic Attack: The nucleophile attacks one of the oxetane carbons (C2 or C4).

In unsymmetrical oxetanes, the site of attack depends on the substitution. When primary or secondary carbons are present, attack occurs at the less substituted site (S_N2-like). However, if a tertiary carbon is part of the ring, the attack favors this more substituted position due to the stabilization of a partial positive charge in the transition state (S_N1-like). researchgate.net Since the C2 and C4 positions of the oxetane in this compound are equivalent and secondary, the attack will occur at either of these carbons. This process results in the formation of a 1,3-diol if water is the nucleophile.

Ring Expansion and Rearrangement Reactions

The strain within the oxetane ring can be relieved through ring expansion or skeletal rearrangement reactions, often catalyzed by transition metals or strong acids. beilstein-journals.orgacs.org These transformations can lead to the formation of larger heterocyclic systems, such as tetrahydrofurans or 1,4-dioxanes.

One potential rearrangement for an oxetane involves the formation of an oxonium ylide intermediate, which can then undergo bond cleavage and cyclization to yield a larger ring. beilstein-journals.org For example, reactions of oxetanes with diazo compounds in the presence of a ruthenium catalyst have been shown to produce 1,4-dioxepines. beilstein-journals.org Another possibility is a pinacol-type rearrangement if a diol intermediate is formed, which could lead to ring expansion or contraction depending on the specific substrate and conditions. libretexts.org In the context of this compound, such rearrangements could be triggered under specific catalytic conditions, potentially involving the participation of the adjacent cyclopropyl (B3062369) or amine groups.

Reactivity of the Cyclopropane (B1198618) Ring in the Compound

The cyclopropane ring is characterized by significant angle and torsional strain, making it reactive towards ring-opening. masterorganicchemistry.com Its C-C bonds have increased p-character, giving them properties intermediate between typical sigma and pi bonds. This allows the cyclopropane ring to react with both electrophiles and nucleophiles.

Strain-Release Reactions of Cyclopropanes

The high ring strain of approximately 27.5 kcal/mol is a primary driving force for the reactions of cyclopropanes. pharmaguideline.com This "spring-loaded" nature allows for facile C-C bond cleavage under various conditions, including hydrogenation, and reactions with electrophiles or radicals. pharmaguideline.comnih.gov

In molecules containing both a donor group (like an amine) and an acceptor group attached to the cyclopropane ring, the ring is considered "activated." These "donor-acceptor" cyclopropanes are particularly susceptible to ring-opening. The amine group on this compound can act as an electron donor. While the oxetane itself is not a classical electron-withdrawing group in the same vein as a carbonyl or nitro group, its inductive effect could polarize the cyclopropane ring.

Reactions of donor-acceptor cyclopropanes often proceed through a formal [3+2] cycloaddition pathway with various reaction partners, or through direct nucleophilic or electrophilic ring-opening to yield 1,3-difunctionalized products. epfl.ch For this compound, a plausible strain-release reaction would involve the cleavage of the C-C bond vicinal to the amine-bearing carbon, followed by reaction with an electrophile or nucleophile to generate a linear, functionalized propane (B168953) derivative.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetrahydrofuran |

| 1,4-Dioxane |

| 1,4-Dioxepine |

| 1,3-Diol |

| β-amino alcohol |

| β-alkoxy alcohol |

| β-thio alcohol |

| LiAlH₄ (Lithium aluminum hydride) |

| YCl₃ (Yttrium(III) chloride) |

| NaH (Sodium hydride) |

C-C Bond Activation and Functionalization within Cyclopropanes

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes its C-C bonds susceptible to cleavage under various conditions, enabling a range of functionalization reactions. wikipedia.org The activation of these bonds is often facilitated by the presence of adjacent functional groups that can stabilize reactive intermediates.

In the context of this compound, the primary amine group is expected to play a crucial role in directing and facilitating C-C bond activation. Transition metal-catalyzed reactions, for instance, could proceed through the formation of a metal-amine complex, which would position the metal catalyst in proximity to the cyclopropane ring. This directed activation can lead to regioselective C-C bond cleavage. For example, rhodium-catalyzed processes have been shown to effect the carbonylative C-C bond activation of aminocyclopropanes to form seven- and eight-membered lactams. nih.gov A similar pathway could be envisioned for this compound, potentially leading to novel heterocyclic structures incorporating the oxetane moiety.

Furthermore, the presence of a donor group (the amine) on the cyclopropane ring suggests that it can act as a donor-acceptor cyclopropane in the presence of a suitable acceptor. Such systems are known to undergo ring-opening reactions with nucleophiles. thieme-connect.comnih.gov While the oxetane is not a classical acceptor group, its ring strain and the electronegativity of the oxygen atom could influence the electronic properties of the adjacent cyclopropane ring.

Radical-mediated C-C bond cleavage is another plausible pathway. Photochemical or radical initiator-induced reactions could lead to the formation of a cyclopropylcarbinyl radical, which is known to undergo rapid ring-opening to a homoallylic radical. Subsequent trapping of this radical with a suitable agent would result in a functionalized product. The grafting of cyclopropylamine onto silicon surfaces via UV photoionization, for example, proceeds through a ring-opening mechanism initiated by radical abstraction. nih.gov

Table 1: Plausible C-C Bond Activation Pathways and Potential Products

| Activation Method | Proposed Intermediate | Potential Product Type |

| Transition Metal Catalysis (e.g., Rh) | Metallacyclobutane | Ring-expanded heterocycles (e.g., lactams) |

| Donor-Acceptor Chemistry | Zwitterionic intermediate | 1,3-difunctionalized open-chain compounds |

| Radical-Mediated Reaction | Cyclopropylcarbinyl/homoallylic radical | Open-chain functionalized amines |

Reactivity of the Amine Moiety

The primary amine group in this compound is a key center of reactivity, capable of acting as a nucleophile and a base. Its reactivity is modulated by the electronic and steric effects of the adjacent cyclopropyl and oxetanyl groups.

As a nucleophile, the amine can participate in a variety of bond-forming reactions. libretexts.org These include acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones. The lone pair of electrons on the nitrogen atom is readily available for attacking electrophilic centers. studymind.co.uk

The amine group can also initiate intramolecular transformations. For instance, under appropriate conditions, the amine could potentially attack the oxetane ring, leading to a ring-opening/ring-forming cascade. However, the direct intramolecular nucleophilic attack on the oxetane ring is likely to be challenging due to the strained nature of the resulting bicyclic system. More plausible is the amine acting as a directing group in reactions involving external reagents, as discussed in the context of C-C bond activation.

The basicity of an amine is determined by the availability of the nitrogen lone pair for protonation. The electronic properties of the adjacent substituents have a significant impact on this. The cyclopropyl group, with its increased s-character in the C-H bonds, is generally considered to be electron-withdrawing compared to a simple alkyl group. This would be expected to decrease the basicity of the amine in this compound compared to a simple cycloalkylamine. masterorganicchemistry.com

Conversely, the oxetane ring, with its ether oxygen, could have a more complex influence. The oxygen atom's lone pairs might have a through-space or through-bond electronic effect on the amine's basicity. Studies on 3-aminooxetanes have shown that the oxetane moiety can influence the pKa of a proximal amine. acs.orgutexas.edu The introduction of an oxetane can alter the physicochemical properties, including the basicity of nearby amines. acs.org

The high degree of ring strain in both the cyclopropane and oxetane rings could also influence the reactivity of the amine. While direct data is scarce, it is plausible that the strain energy could affect the transition state energies of reactions involving the amine, potentially leading to altered reaction rates compared to less strained analogues.

Table 2: Predicted Reactivity of the Amine Moiety

| Reaction Type | Reagent | Expected Product | Influence of Substituents |

| Acylation | Acetyl chloride | N-(1-(oxetan-3-yl)cyclopropyl)acetamide | Standard amide formation |

| Alkylation | Methyl iodide | N-methyl-1-(oxetan-3-yl)cyclopropan-1-amine | Potential for over-alkylation |

| Reductive Amination | Acetone, NaBH3CN | N-isopropyl-1-(oxetan-3-yl)cyclopropan-1-amine | Standard imine formation and reduction |

| Protonation (Basicity) | H₂O | 1-(oxetan-3-yl)cyclopropan-1-aminium | Basicity likely reduced by cyclopropyl group |

Interplay and Chemoselectivity between the Oxetane, Cyclopropane, and Amine Moieties

The coexistence of three distinct functional groups within the same molecule raises important questions about chemoselectivity. The outcome of a given reaction will depend on the nature of the reagents and reaction conditions, which can be tuned to favor transformation at one site over the others.

For instance, in reactions with strong, non-nucleophilic bases, deprotonation of the amine is likely to be the initial step. Subsequent reactions would then be dictated by the reactivity of the resulting amide. In contrast, treatment with a strong acid would lead to protonation of the amine, forming an ammonium (B1175870) salt. This would deactivate the amine towards nucleophilic attack and could potentially activate the oxetane ring towards nucleophilic ring-opening.

Under transition metal catalysis, the amine is a likely coordinating group, directing the catalyst towards the cyclopropane ring for C-C activation. nih.gov However, the oxetane oxygen could also compete for coordination to the metal center, potentially leading to a mixture of products or unexpected reactivity.

The chemoselectivity can also be influenced by the choice of nucleophile. Hard nucleophiles might favor attack at the oxetane ring, especially if activated by a Lewis acid, while softer nucleophiles might preferentially react with the cyclopropane ring in a Michael-type addition if a suitable acceptor is present. The amine itself, being a potent nucleophile, will compete with external nucleophiles in many reactions.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Mass Spectrometry (MS) for Elemental Composition and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can offer structural clues based on fragmentation patterns. For 1-(Oxetan-3-YL)cyclopropan-1-amine (C₇H₁₃NO), the molecular weight is 127.18 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 127.

Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The bond between the cyclopropane (B1198618) ring and the oxetane (B1205548) ring could cleave, which is a common fragmentation for amines.

Ring-opening: Fragmentation of either the strained oxetane or cyclopropane ring could occur, leading to a variety of smaller charged fragments.

Loss of ammonia (B1221849): Cleavage of the C-N bond could result in the loss of an NH₂ radical, leading to a fragment at m/z 111.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its elemental composition of C₇H₁₃NO.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass |

|---|---|

| [C₇H₁₃NO + H]⁺ | 128.1070 |

This accurate mass measurement distinguishes the compound from any other isomers or compounds with the same nominal mass but different elemental formulas, providing the highest level of confidence in its identity.

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structural connectivity of a molecule through the analysis of its fragmentation patterns. For this compound, electron impact (EI) ionization would likely lead to characteristic fragmentation pathways.

A primary and dominant fragmentation process for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of this compound, this would involve cleavage of the bond between the cyclopropyl (B3062369) ring and the carbon atom bearing the amine group. The largest alkyl group is preferentially lost, which in this case would be a fragment containing the oxetane ring.

Another expected fragmentation would involve the cyclopropane ring itself. Cyclopropane derivatives often exhibit fragmentation patterns that involve the loss of ethene (C2H4, 28 Da) or other small hydrocarbon fragments. docbrown.info The oxetane ring could also undergo characteristic ring-opening fragmentation. The molecular ion peak for a compound containing a single nitrogen atom, such as this amine, is expected to have an odd m/z value according to the nitrogen rule. libretexts.org

Table 1: Predicted Major Fragmentation Pathways for this compound

| Process | Predicted Fragment | Notes |

|---|---|---|

| Alpha-Cleavage | Loss of the oxetanylcyclopropyl group | This is a characteristic fragmentation for primary amines. |

| Ring Fragmentation | Loss of ethene from the cyclopropane ring | Common for cyclopropyl-containing compounds. docbrown.info |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the primary amine, the cyclopropane ring, and the oxetane ring.

N-H Stretching: Primary amines (RNH2) typically exhibit two medium-intensity absorption bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comlibretexts.org One band corresponds to the symmetric stretching vibration of the N-H bonds, and the other to the asymmetric stretching.

N-H Bending: A medium to strong intensity scissoring vibration for primary amines is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration for the C-N bond in aliphatic amines is typically found in the 1250–1020 cm⁻¹ region. orgchemboulder.comlibretexts.org

Cyclopropane C-H Stretching: The C-H bonds in a cyclopropane ring have a slightly higher s-character and therefore their stretching vibrations appear at a higher frequency than in typical alkanes, generally in the range of 3100-3000 cm⁻¹. docbrown.info

Oxetane C-O Stretching: The ether linkage in the oxetane ring would produce a strong C-O stretching band, typically in the region of 1150-1050 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3400-3250 | Medium |

| Primary Amine | N-H Bend | 1650-1580 | Medium-Strong |

| Aliphatic Amine | C-N Stretch | 1250-1020 | Medium-Weak |

| Cyclopropane | C-H Stretch | 3100-3000 | Medium |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This technique would allow for the definitive determination of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles.

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield a detailed structural model. The bond lengths within the cyclopropane ring are expected to be shorter than typical C-C single bonds due to increased s-character and ring strain. The bond angles within the three-membered ring will be constrained to approximately 60°. The geometry around the nitrogen atom of the primary amine would be expected to be trigonal pyramidal. The oxetane ring would likely adopt a puckered conformation to relieve some ring strain.

The solid-state conformation of the molecule would be revealed by the crystallographic data. This includes the relative orientation of the oxetane and cyclopropane rings. Intermolecular interactions, such as hydrogen bonding involving the amine group and the oxygen of the oxetane ring, would play a significant role in the observed crystal packing. researchgate.net Conformational analysis helps in understanding the preferred spatial arrangement of the molecule in the solid state, which can be influenced by steric and electronic effects as well as crystal packing forces. nih.govmdpi.com

Integration of Spectroscopic Data for Comprehensive Structural Assignment

A comprehensive and unambiguous structural assignment of this compound requires the integration of data from multiple spectroscopic techniques. The molecular formula would be confirmed by high-resolution mass spectrometry. IR spectroscopy would identify the key functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the carbon-hydrogen framework and the connectivity of the atoms. Finally, X-ray crystallography, if feasible, would provide the definitive solid-state structure.

In modern analytical chemistry, computer-assisted structure elucidation (CASE) systems can be employed to determine the structure of an unknown compound from its spectroscopic data. These programs use algorithms to generate all possible chemical structures consistent with the input data (e.g., molecular formula, 2D NMR correlations) and then rank them based on how well they match the experimental spectra. While powerful, the accuracy of these automated systems depends heavily on the quality and completeness of the provided spectroscopic data.

Computational Chemistry and Theoretical Modeling of 1 Oxetan 3 Yl Cyclopropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Ab Initio and Density Functional Theory (DFT) Methods

While specific ab initio or Density Functional Theory (DFT) studies on 1-(Oxetan-3-YL)cyclopropan-1-amine are not extensively published, the principles of these methods can be applied to understand its behavior. DFT, particularly with hybrid functionals like B3LYP, is a powerful tool for optimizing molecular geometries and calculating electronic properties of organic molecules. researchgate.netmdpi.com For analogous compounds like cyclopropylamine (B47189), DFT calculations using the B3LYP method with a 6-31G(2d,2p) basis set have been shown to accurately reproduce experimental vibrational frequencies and molecular structures. researchgate.net Such calculations reveal a flow of electron density from the cyclopropyl (B3062369) ring to the amino group. researchgate.net

Similarly, DFT calculations on oxetane (B1205548) derivatives are used to assess their conformational preferences and the electronic impact of substituents. The introduction of an oxetane ring can significantly influence the properties of neighboring functional groups. For instance, the electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect, which can lower the pKa of an adjacent amine. nih.gov Therefore, a DFT study of this compound would be expected to show a complex interplay of electronic effects, including sigma-donation from the cyclopropyl ring and inductive withdrawal from the oxetane moiety, all of which would influence the basicity and reactivity of the amine group.

Table 1: Representative Theoretical Methods for Analyzing this compound

| Computational Method | Purpose | Typical Basis Set | Anticipated Insights |

| Density Functional Theory (B3LYP) | Geometry optimization, electronic properties (HOMO, LUMO), vibrational frequencies. | 6-31G(d,p) or larger | Accurate molecular structure, electron density distribution, prediction of IR spectra. |

| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy energy and structural calculations. | cc-pVTZ or larger | Refined understanding of conformational energies and stability. |

| Ab Initio Hartree-Fock (HF) | Baseline for more advanced methods, qualitative molecular orbital analysis. | 6-31G(d) | Initial approximation of electronic structure and orbital shapes. |

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for predicting a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed across the antibonding orbitals of the C-O bonds within the oxetane ring, suggesting its susceptibility to nucleophilic attack and ring-opening.

The electron density distribution, calculable through methods like Natural Bond Orbital (NBO) analysis, would likely show a significant polarization. The oxygen atom of the oxetane would possess a partial negative charge, while the adjacent carbon atoms and the nitrogen atom would also exhibit distinct partial charges influencing their reactivity. The unique spirocyclic junction would create a complex steric and electronic environment, which can be precisely mapped using these computational tools.

Conformational Analysis and Energy Landscapes

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound in different environments, such as in solution. By simulating the motion of the atoms over time, MD can explore the accessible conformational space and identify low-energy conformers. For oxetane-containing molecules, MD simulations have been used to understand their interactions with biological targets and to assess the stability of these interactions. Such simulations for this compound would reveal the preferred orientations of the cyclopropyl and oxetane rings relative to each other and the dynamics of the amine group.

Exploring Ring Puckering and Conformational Flexibility

The oxetane ring is not perfectly planar and exhibits a degree of puckering. acs.org The introduction of a spiro-fused cyclopropane (B1198618) ring will influence this puckering. The puckering angle of a substituted oxetane ring can be influenced by the steric bulk of the substituents. acs.org In the case of this compound, the rigid cyclopropane ring will constrain the puckering of the oxetane ring in a specific manner.

The cyclopropane ring itself is rigid, but the molecule as a whole possesses conformational flexibility arising from the rotation around the C-N bond and the puckering of the oxetane ring. Computational methods can map the potential energy surface associated with these motions, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological receptor.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and predicting the feasibility of chemical transformations.

For this compound, a key reaction of interest is the nucleophilic ring-opening of the oxetane. magtech.com.cn The regioselectivity of this reaction is influenced by both steric and electronic factors. magtech.com.cn In acidic conditions, nucleophilic attack is generally favored at the more substituted carbon adjacent to the oxygen, due to the stabilization of a partial positive charge in the transition state. magtech.com.cn Conversely, under basic or neutral conditions with strong nucleophiles, attack at the less sterically hindered carbon is often preferred. magtech.com.cn

Computational modeling can be used to locate the transition state structures for these potential reaction pathways. By calculating the activation energies, one can predict the most likely mechanism and the regiochemical outcome. For example, a DFT study could model the approach of a nucleophile to the two electrophilic carbon centers of the oxetane ring, mapping the energy profile of each pathway. Such studies have been performed for the ring-opening of other strained heterocycles, like epoxides, with amines. nih.gov

Furthermore, the inherent strain of the spirocyclic system in this compound could lead to unique reactivity. Computational analysis of related strained spiro systems has shown that rearrangements can be driven by the release of ring strain. nih.gov A theoretical investigation into the reaction mechanisms of this compound could uncover novel and synthetically useful transformations.

Computational Design Principles for Derivatization

Computational methods are increasingly employed in the early stages of drug discovery and materials science to guide the synthesis of new molecules with desired properties. jchemlett.com For this compound, in silico derivatization studies can explore the vast chemical space of its potential analogs, prioritizing those with promising characteristics for further investigation. nih.gov

The process typically involves:

Building a virtual library: A large number of derivatives are generated computationally by adding various substituents to the parent molecule.

Calculating molecular descriptors: For each derivative, a range of physicochemical and electronic properties are calculated using quantum mechanics or molecular mechanics. These can include molecular weight, lipophilicity (logP), polar surface area, dipole moment, and frontier molecular orbital energies. nih.gov

Predicting biological activity and ADMET properties: Using quantitative structure-activity relationship (QSAR) models or molecular docking simulations, the potential biological activity and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the derivatives can be estimated. jchemlett.com

For example, a computational study could explore the effect of substituting the amine group or adding functional groups to the cyclopropane or oxetane rings. The goal would be to understand how these modifications influence properties like receptor binding affinity, metabolic stability, or solubility.

A hypothetical data table from a computational derivatization study is presented below.

| Derivative | Modification | Calculated LogP | Predicted Binding Affinity (kcal/mol) | Predicted Metabolic Stability |

| Parent Compound | None | 1.2 | -7.5 | Moderate |

| Derivative 1 | N-acetylation | 0.8 | -7.2 | High |

| Derivative 2 | 2-fluoro substitution on oxetane | 1.5 | -8.1 | High |

| Derivative 3 | Phenyl substitution on cyclopropane | 3.5 | -9.0 | Low |

This table is a hypothetical representation of data that would be generated from specific computational studies on this compound and its derivatives.

Synthesis and Reactivity of Analogs and Derivatives of 1 Oxetan 3 Yl Cyclopropan 1 Amine

Modifications at the Cyclopropane (B1198618) Ring

The cyclopropane ring, with its inherent strain and unique bonding characteristics, offers a versatile platform for structural modification. unl.pt The reactivity of the cyclopropane moiety can be harnessed to introduce a variety of substituents and to construct more complex molecular architectures.

One common approach to modifying the cyclopropane ring involves reactions that proceed through ring-opening. For instance, treatment of certain cyclopropane derivatives with bromine can lead to the opening of the three-membered ring. nih.gov The regioselectivity of this ring-opening is often dictated by the substitution pattern on the cyclopropane ring, with the reaction proceeding to form the most stable carbocation intermediate. unl.pt

Another strategy for functionalizing the cyclopropane ring is through C-H activation. Palladium-catalyzed direct arylation of cyclopropanes has been demonstrated as a viable method for introducing aryl groups. researchgate.net This transformation allows for the facile synthesis of spiro-fused cyclopropyl (B3062369) oxindoles, highlighting the potential for creating diverse and complex scaffolds. researchgate.net

Furthermore, the introduction of substituents on the cyclopropane ring can be achieved through cyclopropanation reactions of appropriately substituted alkenes. The Simmons-Smith reaction, which utilizes a carbenoid species, is a classic method for forming cyclopropane rings. marquette.edu The diastereoselectivity of this reaction can often be controlled by the presence of directing groups on the alkene substrate. marquette.edu

The reactivity of the cyclopropane ring is also influenced by adjacent functional groups. For example, the reduction of a cyclopropyl ketone can exhibit high diastereoselectivity depending on the stereochemistry of the substituents on the cyclopropane ring. marquette.edu This interplay between the cyclopropane ring and neighboring functionalities is a key consideration in the design of synthetic routes to its derivatives.

Modifications at the Oxetane (B1205548) Ring

The oxetane ring is a valuable motif in drug discovery, known for its ability to improve aqueous solubility, metabolic stability, and act as a bioisosteric replacement for gem-dimethyl or carbonyl groups. electronicsandbooks.comnih.govacs.org Modifications to the oxetane ring in analogs of 1-(oxetan-3-yl)cyclopropan-1-amine can be achieved through various synthetic strategies, leading to a diverse range of structures with potentially enhanced properties.

Substitution Patterns and their Synthetic Accessibility

The substitution pattern on the oxetane ring plays a crucial role in its stability and synthetic accessibility. acs.org 3,3-Disubstituted oxetanes are generally more stable than their monosubstituted counterparts. acs.org The synthesis of substituted oxetanes often begins with readily available building blocks like oxetan-3-one. acs.orgscispace.com

One common method for introducing substituents at the 3-position of the oxetane ring is through reactions with oxetan-3-one. For example, the Horner-Wadsworth-Emmons reaction of oxetan-3-one can generate α,β-unsaturated ester derivatives, which can be further functionalized. chemrxiv.org Additionally, the Henry reaction with nitromethane (B149229) and other nitroalkanes provides a route to aminomethyl-substituted oxetanes. chemrxiv.org

Recent advances have also enabled the synthesis of 3,3-disubstituted oxetanes through photochemical methods. A visible-light-induced photocatalytic decarboxylative Giese-type reaction has been used to synthesize 3,3'-disubstituted oxetane amino acids. researchgate.net This method utilizes the high reactivity of 3-methyleneoxetane derivatives as radical acceptors. researchgate.net

The functionalization of 3-aminooxetanes has also been explored. These compounds can act as 1,3-amphoteric molecules, participating in intermolecular [3+2] annulation reactions to form valuable heterocyclic structures. nih.gov

The table below summarizes some synthetic methods for accessing substituted oxetanes:

| Starting Material | Reagent/Reaction Type | Product Type |

| Oxetan-3-one | Horner-Wadsworth-Emmons | α,β-Unsaturated oxetane esters |

| Oxetan-3-one | Henry reaction (e.g., with nitromethane) | 3-Aminomethyl-3-hydroxyoxetanes |

| 3-Methyleneoxetane derivatives | Photocatalytic decarboxylative Giese-type reaction | 3,3-Disubstituted oxetane amino acids |

| 3-Aminooxetanes | Polarized π-systems ([3+2] annulation) | Heterocyclic spiro-oxetanes |

Spirocyclic Analogs Incorporating Oxetanes

Spirocyclic structures containing an oxetane ring are of significant interest in medicinal chemistry as they can mimic the properties of commonly used fragments like morpholine (B109124) while offering improved metabolic stability. electronicsandbooks.com The synthesis of these spirocyclic analogs often involves the construction of the oxetane ring onto a pre-existing cyclic scaffold or the formation of a second ring fused to the oxetane.

One approach to synthesizing spirocyclic oxetanes is through the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a ketone and an alkene. rsc.orgrsc.org This method has been successfully applied to the reaction of cyclic ketones with maleic acid derivatives to produce functionalized spirocyclic oxetanes. rsc.orgrsc.org

Another strategy involves the intramolecular ring closure of a suitably functionalized precursor. For example, the synthesis of 2-oxa-7-azaspiro[3.5]nonane has been achieved through a one-pot mesylation and ring closure of a diol intermediate. nih.gov

The construction of spirocyclic oxetanes can also be achieved through alcohol C-H functionalization, providing a new synthetic disconnection to access these strained heterocycles from native alcohol substrates. acs.org This methodology has been shown to be versatile, allowing for the synthesis of spirocyclic oxetanes with varying ring sizes and even polyspirocyclic structures. acs.org

The table below highlights some examples of spirocyclic oxetanes and their synthetic origins:

| Spirocyclic Oxetane | Synthetic Method | Precursors |

| Functionalized spirocyclic oxetanes | Paternò-Büchi reaction | Cyclic ketones and maleic acid derivatives |

| 2-Oxa-7-azaspiro[3.5]nonane | Intramolecular ring closure | Diol derived from N-tosyl-piperidine-4,4-diethyl ester |

| Various spirocyclic oxetanes | Alcohol C-H functionalization | Cyclic alcohols |

Modifications at the Amine Functionality

The primary amine group in this compound serves as a key handle for derivatization, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules. The reactivity of the amine can be modulated by the electron-withdrawing nature of the adjacent oxetane ring, which reduces its basicity. nih.gov

Standard methods for amine modification are readily applicable. Reductive amination is a versatile technique for introducing alkyl groups onto the amine. This can be achieved by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

Amide bond formation is another common transformation. The primary amine can be acylated using various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. nih.gov This allows for the incorporation of a diverse array of substituents.

The amine functionality can also participate in the formation of heterocyclic rings. For example, reaction with appropriate precursors can lead to the synthesis of pyrazoles, isoxazoles, and pyrimidines. nih.gov

Furthermore, the primary amine can be converted to other functional groups. For instance, it can be transformed into a hemiaminal, which can then undergo further reactions. unl.pt It is important to note that the stability of these intermediates can be influenced by the reaction conditions. unl.pt

The table below provides a summary of common modifications at the amine functionality:

| Reaction Type | Reagents | Resulting Functional Group |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |

| Acylation | Acid Chloride, Anhydride, Activated Carboxylic Acid | Amide |

| Heterocycle Formation | Dicarbonyl compounds, etc. | Pyrazoles, Isoxazoles, Pyrimidines, etc. |

| Hemiaminal Formation | Aldehyde | Hemiaminal |

Stereoselective Synthesis of Analogous Compounds

The development of stereoselective methods for the synthesis of analogs of this compound is crucial, as the stereochemistry of these molecules can have a profound impact on their biological activity.

Stereoselective synthesis of the cyclopropane ring can be achieved through various methods. Asymmetric cyclopropanation reactions, often employing chiral catalysts or auxiliaries, are a powerful tool for establishing the desired stereochemistry of the three-membered ring. marquette.edu For example, the use of a D-glucose-derived chiral auxiliary has been shown to enable the stereoselective cyclopropanation of an allylic alcohol. researchgate.net

The stereoselective synthesis of substituted oxetanes has also been an area of active research. Enantioselective intramolecular openings of oxetanes catalyzed by chiral complexes can provide access to enantioenriched tetrahydrofurans, demonstrating the potential for stereocontrolled manipulations of the oxetane ring. scilit.com

Tandem reactions that create multiple stereocenters in a single operation are particularly efficient. For instance, a catalytic asymmetric method has been developed for the preparation of enantioenriched aminocyclopropyl carbinols with three contiguous stereocenters. nih.gov This method involves the enantioselective addition of a β-amino alkenylzinc reagent to an aldehyde, followed by a tandem cyclopropanation. nih.gov

The diastereoselectivity of reactions on pre-existing chiral scaffolds is also a key consideration. For example, the hydrogenation of an enantioenriched β-hydroxy enamine over a palladium catalyst can furnish syn-1,2-disubstituted-1,3-amino alcohols with high diastereoselectivity. nih.gov

The table below summarizes some approaches to the stereoselective synthesis of analogous compounds:

| Target Moiety | Stereoselective Method | Key Feature |

| Cyclopropane Ring | Asymmetric Cyclopropanation | Use of chiral catalysts or auxiliaries |

| Substituted Oxetane | Enantioselective Intramolecular Opening | Chiral metal complex catalysis |

| Aminocyclopropyl Carbinol | Tandem Asymmetric Addition/Cyclopropanation | Creation of multiple stereocenters in one pot |

| 1,3-Amino Alcohol | Diastereoselective Hydrogenation | Substrate-controlled diastereoselectivity |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic and Stereoselective Synthetic Methods for the Core Scaffold

The synthesis of highly strained spirocycles like 1-(oxetan-3-yl)cyclopropan-1-amine presents considerable challenges, particularly in controlling stereochemistry. rsc.org Current synthetic routes often require multiple steps and harsh conditions, limiting the accessibility and diversity of analogues. nih.gov Future research should focus on developing more efficient, catalytic, and stereoselective methods.

Key areas for investigation include:

Asymmetric Catalysis: The development of catalytic enantioselective methods is paramount for accessing single-enantiomer products, which is crucial for pharmaceutical applications. Methodologies employing chiral catalysts, such as those based on transition metals (e.g., Rhodium, Palladium) or organocatalysts, could enable the asymmetric construction of the spiro[3.2]hexane core. rsc.orgscispace.com For instance, enantioselective cyclopropanation of an oxetane-containing alkene or an intramolecular cyclization of a suitably functionalized precursor could be explored.

Photochemical Approaches: The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl and an alkene, is a classic method for oxetane (B1205548) synthesis. beilstein-journals.orgrsc.org Future work could explore visible-light-mediated Paternò–Büchi reactions to construct the oxetane ring onto a pre-functionalized cyclopropane (B1198618) precursor, offering milder and more selective reaction conditions. nih.gov

C-H Functionalization: Direct C-H functionalization strategies offer an atom-economical approach to building molecular complexity. researchgate.net Research into catalytic C-H insertion or activation methods could provide novel disconnections for assembling the spirocyclic scaffold, potentially reducing the number of synthetic steps required. nih.govbeilstein-journals.org

Flow Chemistry: Utilizing continuous flow technologies could enable better control over reaction parameters for hazardous or unstable intermediates, potentially improving yields and safety in the synthesis of such strained ring systems.

Exploration of Novel Reactivity Patterns and Transformations

The high ring strain of both the oxetane (25.5 kcal/mol) and cyclopropane rings imparts unique reactivity to the this compound scaffold. beilstein-journals.orgnih.gov A systematic exploration of its chemical behavior is essential to understand its stability and potential for further functionalization.

Unexplored avenues include:

Regioselective Ring-Opening Reactions: Both the oxetane and cyclopropane rings are susceptible to ring-opening reactions under various conditions (e.g., acidic, basic, nucleophilic, electrophilic). researchgate.netmagtech.com.cn Future studies should investigate the regioselective opening of either ring. For example, acid-mediated treatment could lead to the formation of novel fused or expanded ring systems, such as butyrolactones or other heterocyclic structures. researchgate.net The primary amine group could also act as an internal nucleophile, potentially leading to novel intramolecular rearrangement products.

Transformations of the Primary Amine: The primary amine serves as a key handle for diversification. Future research should explore a wide range of transformations, including N-alkylation, N-acylation, and participation in C-N bond-forming cross-coupling reactions, to generate a library of derivatives with diverse functionalities.

Photochemical and Radical Reactions: The strained C-C and C-O bonds may be susceptible to cleavage under photochemical or radical conditions. magtech.com.cn Investigating these reactions could uncover novel transformations and provide access to unique molecular skeletons that are not accessible through traditional thermal reactions.

Cycloaddition Reactions: Cyclopropylamines can participate in cycloaddition reactions, offering pathways to more complex nitrogen-containing heterocycles. researchgate.net The reactivity of the this compound scaffold in [3+2] or other cycloaddition reactions is a promising and unexplored area.

Advanced Spectroscopic Techniques for Dynamic Studies and In-Situ Analysis

The conformational rigidity and unique electronic environment of the spiro[oxetane-cyclopropane] core warrant detailed spectroscopic investigation. Advanced analytical techniques can provide deep insights into its structure, dynamics, and reaction mechanisms.

Future research should employ:

Advanced NMR Spectroscopy: While standard 1D and 2D NMR are routine, more advanced techniques can elucidate the nuanced structural features. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used for detailed conformational analysis, particularly to understand the puckering of the oxetane ring and its spatial relationship with the cyclopropane moiety. auremn.org.brmdpi.com Variable temperature (VT) NMR studies could provide information on conformational dynamics and energy barriers to ring flipping. nih.gov

In-Situ Spectroscopic Analysis: To better understand the novel reactivity patterns discussed previously, in-situ monitoring of reactions using techniques like ReactIR (FTIR), Raman spectroscopy, or process NMR is crucial. These methods allow for the real-time tracking of reactant consumption, intermediate formation, and product generation, providing invaluable data for mechanistic elucidation and reaction optimization. researchgate.net

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its derivatives would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and ring conformation. nih.gov This data is invaluable for validating computational models and understanding structure-property relationships.

Integration of Machine Learning and Artificial Intelligence in Structure Elucidation and Synthesis Design

Recent advancements in artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and analysis. rsc.org Applying these computational tools to this compound can accelerate its development significantly.

Future directions include:

Retrosynthesis Prediction: AI-powered retrosynthesis software can propose novel and efficient synthetic routes to the target scaffold and its derivatives. nih.govchemcopilot.com By training on vast reaction databases, these tools can identify non-intuitive disconnections and suggest alternative pathways that may be overlooked by human chemists, overcoming synthetic challenges associated with strained heterocycles. microsoft.comchemrxiv.orgchemrxiv.org

Reaction Outcome and Reactivity Prediction: ML models can be developed to predict the outcome of unexplored reactions. appliedclinicaltrialsonline.commghpcc.org For a molecule like this compound, AI could predict the regioselectivity of ring-opening reactions under different conditions or forecast the success of various functionalization reactions on the primary amine. specialchem.com

Structure Elucidation: AI algorithms can assist in the analysis of complex spectroscopic data. For instance, AI can help in de novo structure elucidation from NMR and mass spectrometry data, which would be particularly useful for identifying products from complex reaction mixtures during reactivity screening.

Property Prediction: Machine learning models can predict various physicochemical and biological properties (e.g., solubility, metabolic stability, potential bioactivity) for virtual libraries of derivatives based on the core scaffold. This in-silico screening can help prioritize the synthesis of compounds with the most promising profiles for specific applications, such as drug discovery.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(oxetan-3-yl)cyclopropan-1-amine, and how do steric effects influence reaction yields?

- Methodological Answer : A multi-step approach is recommended. First, synthesize the cyclopropane core via [2+1] cycloaddition using a Corey-Chaykovsky reaction (dimethyloxosulfonium methylide) with a suitable alkene. Next, introduce the oxetane moiety through nucleophilic substitution (e.g., Mitsunobu reaction with oxetan-3-ol and a protected amine intermediate). Steric hindrance from the cyclopropane and oxetane rings may reduce yields; optimizing reaction temperature (e.g., 0–25°C) and using bulky bases (e.g., DBU) can mitigate this . Purification via silica gel chromatography with eluents like ethyl acetate/hexane (1:3) ensures high purity.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR can confirm the cyclopropane protons (δ 0.8–1.2 ppm) and oxetane protons (δ 4.2–4.8 ppm). C NMR detects the quaternary cyclopropane carbon (~12 ppm) and oxetane carbons (~75–85 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., CHNO requires m/z 140.0954).

- IR : Stretching frequencies for amine (3300–3500 cm) and oxetane C-O (1100–1250 cm) validate functional groups .

Q. How can researchers address solubility challenges of this compound in aqueous media for biological assays?

- Methodological Answer : The compound’s low solubility arises from its hydrophobic cyclopropane and oxetane rings. Strategies include:

- Salt Formation : React with HCl to form a hydrochloride salt, enhancing water solubility.

- Co-Solvents : Use DMSO (≤10% v/v) or PEG-400 in buffer systems.

- Liposomal Encapsulation : For in vitro studies, encapsulate in phosphatidylcholine liposomes .

Advanced Research Questions

Q. What computational approaches predict the metabolic stability and reactivity of this compound in drug discovery contexts?

- Methodological Answer :

- DFT Calculations : Assess strain energy (cycloalkanes vs. oxetane) to predict ring-opening tendencies.

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., amine oxidation).

- ADMET Predictors : Tools like Schrödinger’s QikProp estimate logP (≈1.8), PSA (≈40 Ų), and microsomal stability .

Q. How does the oxetane ring modulate the compound’s physicochemical properties compared to other cyclopropanamine derivatives (e.g., 1-thiophen-3-yl analogs)?

- Data-Driven Analysis :

- LogP : The oxetane’s polarity reduces logP (predicted 1.2) vs. thiophen-3-yl derivatives (logP ≈2.1) .

- pKa : The amine pKa (~8.1) is lower than 1-thiophen-3-yl analogs (~8.9) due to oxetane’s electron-withdrawing effect .

- Thermal Stability : Oxetane’s ring strain (≈25 kcal/mol) may lower decomposition temperatures compared to non-strained analogs .

Q. What experimental designs resolve contradictions in reported reactivity of cyclopropanamine derivatives under acidic conditions?

- Methodological Answer :

- Controlled Hydrolysis : Compare ring-opening rates of this compound (0.1 M HCl, 25°C) vs. 1-(3-chlorophenyl) analogs via H NMR.

- Kinetic Isotope Effects : Use DO to distinguish protonation vs. ring-strain mechanisms.

- X-ray Crystallography : Resolve protonation sites in salt forms to clarify stability trends .

Tables

Table 1 : Comparative Physicochemical Properties of Cyclopropanamine Derivatives

| Compound | logP (Predicted) | pKa (Amine) | Solubility (mg/mL, HO) |

|---|---|---|---|

| This compound | 1.2 | 8.1 | 5.8 |

| 1-Thiophen-3-yl-cyclopropanamine | 2.1 | 8.9 | 2.3 |

| 1-(3-Fluorophenyl)cyclopropanamine | 1.8 | 8.5 | 3.1 |

| Data derived from |

Table 2 : Synthetic Optimization Parameters for Key Steps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.